2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of 2-methylbutanamide with a thiadiazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane, ethyl acetate, or chloroform . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as an analgesic and anticonvulsant agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to neuronal sodium channels and calcium channels, modulating their activity and leading to analgesic and anticonvulsant effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-3-methyl-2-(propan-2-yl)butanamide: This compound has a similar structure but differs in the substitution pattern on the thiadiazole ring.
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)butanamide:
Uniqueness
2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the thiadiazole ring
Properties
Molecular Formula |
C10H17N3OS |
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Molecular Weight |
227.33 g/mol |
IUPAC Name |
2-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C10H17N3OS/c1-5-7(4)8(14)11-10-13-12-9(15-10)6(2)3/h6-7H,5H2,1-4H3,(H,11,13,14) |
InChI Key |
KHMSEFDOKHSBAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=NN=C(S1)C(C)C |
Origin of Product |
United States |
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